4-Fluorothiophene-2-carbaldehyde
Overview
Description
4-Fluorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3FOS and a molecular weight of 130.14 g/mol . It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a fluorine atom at the 4-position of the thiophene ring and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 13014 , which could influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of various chemical compounds .
Biochemical Analysis
Biochemical Properties
4-Fluorothiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its reactivity and binding affinity, allowing it to participate in a range of biochemical processes. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating cell survival, proliferation, and apoptosis. Furthermore, the compound can alter gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, particularly proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit aldehyde dehydrogenases by forming a covalent bond with the active site cysteine residue, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can modulate gene expression by binding to DNA and altering the recruitment of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive oxygen species. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative oxidative damage and alterations in cellular homeostasis. These temporal effects highlight the importance of carefully controlling experimental conditions and monitoring the compound’s stability during biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit a toxic response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to aldehyde metabolism and detoxification. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid, which can then enter various metabolic cycles. Additionally, this compound can interact with cofactors such as NAD+ and NADP+, influencing metabolic flux and the levels of key metabolites. These interactions highlight the compound’s role in modulating cellular metabolism and its potential impact on metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and oxidative phosphorylation. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated building blocks and subsequent functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for 4-Fluorothiophene-2-carbaldehyde often involve multi-step synthesis processes that include halogenation and formylation reactions. These methods are optimized for large-scale production to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 4-fluorothiophene-2-carboxylic acid.
Reduction: Formation of 4-fluorothiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorothiophene-2-carbaldehyde is extensively used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the fabrication of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorothiophene-2-carbaldehyde: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
4-Bromothiophene-2-carbaldehyde: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 4-Fluorothiophene-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where the fluorine atom’s influence is desired .
Properties
IUPAC Name |
4-fluorothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOXRNFSSSREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617594 | |
Record name | 4-Fluorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-71-3 | |
Record name | 4-Fluorothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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